(3-methanesulfonylpropyl)(methyl)amine
Description
Significance of Organosulfur and Amine Functionalities in Contemporary Organic Synthesis
Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to numerous areas of chemistry. taylorandfrancis.com The sulfur atom can exist in various oxidation states, leading to a diverse range of functional groups, including thiols, sulfides, sulfoxides, and sulfones. nih.govfiveable.me Sulfones, in particular, are recognized for their stability and their ability to act as versatile synthetic intermediates. thieme-connect.com Their electron-withdrawing nature can influence the reactivity of adjacent parts of a molecule, a property frequently exploited in organic synthesis. nih.gov
Amines, organic derivatives of ammonia (B1221849), are another cornerstone of modern organic chemistry. byjus.com Classified as primary, secondary, or tertiary based on the number of organic substituents on the nitrogen atom, amines are characterized by their basicity and nucleophilicity. chemistrytalk.orgfsu.edu These properties make them essential building blocks in the synthesis of a vast array of compounds, including pharmaceuticals, agrochemicals, and materials. amerigoscientific.com The amine functional group is a key component in many biologically active molecules and is crucial for the activity of numerous drugs. amerigoscientific.com
The combination of sulfone and amine functionalities within a single molecular framework gives rise to bifunctional molecules with a unique set of properties. The sulfone group often serves as a stable anchor or a modulator of electronic properties, while the amine group provides a site for further chemical transformations or interactions.
Contextualization of (3-Methanesulfonylpropyl)(methyl)amine (B1289220) within Diverse Chemical Scaffolds
This compound, with the chemical formula C₅H₁₃NO₂S, is a secondary amine that also contains a sulfone group. cymitquimica.com Its structure consists of a propyl chain with a methanesulfonyl group at one end and a methylamino group at the other.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₃NO₂S |
| Molecular Weight | 151.23 g/mol |
| Appearance | Inquire for details |
| Purity | Min. 95% |
| Data sourced from CymitQuimica cymitquimica.com |
This particular arrangement of functional groups places it within the category of β-amino sulfones, a structural motif that has garnered attention in medicinal chemistry. nih.gov The presence of both a hydrogen bond donor (the amine) and a strong hydrogen bond acceptor (the sulfone) can influence its intermolecular interactions and, consequently, its physical and biological properties.
Evolution of Synthetic Strategies for Bifunctional Amine-Sulfone Architectures
The synthesis of molecules containing both amine and sulfone groups has evolved significantly over the years. Traditional methods often involved multi-step sequences, which could be lengthy and inefficient. thieme-connect.com More contemporary approaches focus on developing more direct and atom-economical reactions.
Key strategies for constructing C-S bonds, essential for forming sulfones, have progressed from classical methods like the Ullmann condensation to more modern protocols that utilize non-halide substrates. mdpi.com Recent advancements include metal-catalyzed and metal-free C-H functionalization reactions, which allow for the direct introduction of sulfonyl groups into organic molecules. thieme-connect.com
For the synthesis of β-amino sulfones specifically, photocatalyzed amino-sulfonylation reactions of alkenes have emerged as a powerful tool. nih.gov In these reactions, sulfonamides can act as bifunctional reagents, generating both sulfonyl and N-centered radicals that add across a double bond. nih.gov This approach offers high regioselectivity and diastereoselectivity and is often conducted under mild conditions. nih.gov Other innovative methods include the use of novel aminomethyl sulfone reagents in palladium-catalyzed reactions. nih.gov
Overview of Research Gaps and Opportunities Pertaining to this compound
While the broader class of β-amino sulfones is an active area of research, specific data on this compound itself is limited in publicly available scientific literature. Much of the focus has been on the development of general synthetic methodologies for the entire class of compounds rather than the detailed investigation of this particular molecule.
This presents several opportunities for future research:
Detailed Physicochemical Characterization: A comprehensive study of the physical and chemical properties of this compound is needed. This would include precise measurements of its boiling point, melting point, solubility in various solvents, and pKa values.
Exploration of Synthetic Utility: Investigating the reactivity of this compound as a building block in organic synthesis could uncover new applications. Its bifunctional nature could be exploited to create more complex molecules with potential applications in materials science or as ligands in catalysis.
Biological Activity Screening: Given the biological relevance of the β-amino sulfone motif, screening this compound for various biological activities could be a fruitful area of investigation.
Properties
CAS No. |
373356-37-7 |
|---|---|
Molecular Formula |
C5H13NO2S |
Molecular Weight |
151.2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Methanesulfonylpropyl Methyl Amine and Its Precursors
Chemo- and Regioselective Synthesis of the Carbon Skeleton
The formation of the propyl backbone of (3-methanesulfonylpropyl)(methyl)amine (B1289220) requires precise control over carbon-carbon bond formation to ensure the correct connectivity and avoid unwanted side reactions.
Strategic C-C Bond Formations Towards the Propyl Chain
A key precursor for the synthesis of the target molecule is a three-carbon chain functionalized at both ends, allowing for the subsequent introduction of the amine and sulfone groups. A common and efficient strategy to construct such a backbone is through the Michael addition of a methylthiolate to an α,β-unsaturated carbonyl compound, such as acrolein. This reaction establishes the 1,3-relationship between the sulfur and a carbonyl group, which can then be further manipulated.
For instance, the reaction of methyl mercaptan with acrolein provides 3-(methylthio)propanal, a crucial intermediate. google.com This reaction is often catalyzed by organic bases like trialkylamines or polymer-bound bases to ensure high yield and selectivity. google.com The use of a heterogeneous catalyst can simplify purification processes. google.com
Alternatively, 3-(methylthio)-1-propanol can serve as a valuable precursor. nih.govsigmaaldrich.com This alcohol can be synthesized through various methods, including the biocatalytic conversion of L-methionine by yeasts such as Saccharomyces cerevisiae. nih.gov This biotechnological approach offers a green alternative to traditional chemical synthesis.
A summary of representative methods for the synthesis of the propyl precursor is presented in the table below.
| Precursor | Starting Materials | Reagents and Conditions | Yield (%) |
| 3-(Methylthio)propanal | Methyl Mercaptan, Acrolein | Heterogeneous polymer-bound base catalyst | High |
| 3-(Methylthio)-1-propanol | L-Methionine | Saccharomyces cerevisiae | Not specified |
Functional Group Interconversions Leading to the Amine Moiety
With the propyl backbone in place, the next critical step is the introduction of the methylamine (B109427) group. This can be achieved through several reliable methods, with reductive amination and nucleophilic substitution being the most prominent.
Reductive Amination Strategies for Methylamine Introduction
Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. libretexts.orgorganic-chemistry.org In the context of synthesizing this compound, a suitable precursor such as 3-(methanesulfonyl)propanal would be reacted with methylamine in the presence of a reducing agent.
The reaction proceeds through the initial formation of an iminium ion intermediate from the aldehyde and methylamine, which is then reduced in situ to the desired secondary amine. libretexts.org A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their mildness and selectivity. nih.gov
The general scheme for this transformation is as follows:
R-CHO + CH₃NH₂ → [R-CH=N⁺HCH₃] → R-CH₂-NHCH₃
Where R represents the 3-(methanesulfonyl)propyl group.
Key considerations for this reaction include the choice of solvent, temperature, and the specific reducing agent to optimize the yield and minimize the formation of byproducts.
Nucleophilic Substitution Approaches for Amine Incorporation
An alternative strategy for introducing the methylamine group is through a nucleophilic substitution reaction. chemguide.co.ukclockss.org This approach involves the reaction of a propyl precursor bearing a suitable leaving group, such as a halide (e.g., 1-bromo-3-(methanesulfonyl)propane), with methylamine.
The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbon atom attached to the leaving group and displacing it. chemguide.co.uk
R-CH₂-Lg + CH₃NH₂ → R-CH₂-NHCH₃ + H-Lg
Where R is the 3-(methanesulfonyl)propyl group and Lg is a leaving group (e.g., Br, I, OTs).
A potential challenge in this method is the possibility of over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a tertiary amine. chemguide.co.uk To control this, it is often necessary to use a large excess of methylamine or to perform the reaction under carefully controlled conditions.
Sulfone Group Installation and Oxidation Methodologies
The final key structural feature of the target molecule is the methanesulfonyl group. This functional group is typically installed by the oxidation of a corresponding methylthioether precursor, such as 3-(methylthio)propan-1-amine or a protected derivative.
The oxidation of the thioether to the sulfone requires a strong oxidizing agent. Common reagents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone without affecting other functional groups present in the molecule, particularly the amine. If the amine is present during the oxidation, it may need to be protected to prevent its oxidation.
The general oxidation reaction is as follows:
R-S-CH₃ → R-SO₂-CH₃
Where R is the propyl-amine or a protected version thereof.
The progress of the oxidation can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy to determine the point of complete conversion.
Sulfinate Alkylation/Arylation Approaches
The alkylation of sulfinate salts provides a powerful and versatile route to sulfones. thieme-connect.com This method involves the reaction of a sulfinate salt (RSO₂Na) with an appropriate alkylating agent. organic-chemistry.org In the context of synthesizing this compound, this could involve the reaction of sodium methanesulfinate (B1228633) with a 3-halopropyl(methyl)amine derivative.
The success of this approach hinges on the availability and reactivity of both the sulfinate salt and the alkylating agent. thieme-connect.com The addition of organometallic reagents, such as Grignard or organolithium reagents, to sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can generate a diverse range of metal sulfinates in situ. organic-chemistry.org These can then be trapped with various electrophiles, including alkyl halides. organic-chemistry.org
A variety of conditions have been developed to facilitate this reaction, including microwave-promoted synthesis in aqueous media, which offers a rapid and efficient protocol. organic-chemistry.org
| Sulfinate Precursor | Alkylating Agent | Conditions | Key Features |
| Sodium Arenesulfinates | Primary Alcohols | N-bromosuccinimide, triphenylphosphine, tetrabutylammonium (B224687) iodide | One-pot synthesis. |
| Sodium Sulfinates | Alkyl Halides/Tosylates | Microwave irradiation, aqueous media | Rapid, efficient, tolerates various functional groups. organic-chemistry.org |
| In situ generated sulfinates (from vinyl sulfones) | Alkylating agents | Cyanide mediation | High yields. |
SO₂ Insertion Reactions for Sulfone Formation
The direct insertion of sulfur dioxide (SO₂) into chemical bonds represents an increasingly important and atom-economical strategy for the synthesis of sulfones. researchgate.netethernet.edu.et This methodology can involve the reaction of SO₂ with organometallic reagents or proceed through radical pathways. ethernet.edu.etrsc.org The use of stable and easy-to-handle SO₂ surrogates, such as DABCO·(SO₂)₂ and sodium metabisulfite (B1197395) (Na₂S₂O₅), has significantly advanced the practicality of these reactions. researchgate.netethernet.edu.et
For the synthesis of a molecule like this compound, a three-component reaction could be envisioned, involving a radical precursor, sulfur dioxide, and an appropriate amine-containing alkene. For example, a three-component alkylsulfonylation/cyclization/hydrolysis relay reaction has been developed to access alkylsulfonyl pyrrolo[1,2-a]indolediones. researchgate.net
These reactions often proceed under mild conditions and can offer high levels of chemo- and regioselectivity. researchgate.netethernet.edu.et
| SO₂ Source | Reaction Type | Reactants | Outcome |
| Na₂S₂O₅ | Oxidative sulfonylation/cyclization | N-propargylindoles, Hantzsch esters | 2-sulfonated 9H-pyrrolo[1,2-a]indoles. researchgate.net |
| DABCO·(SO₂)₂ | Additive- and external oxidant-free reaction | Cyclopropanols, diaryliodonium salts | Bioactive aryl substituted γ-keto sulfones. researchgate.net |
| SO₂ (from K₂S₂O₅) | Sulfonylative Hiyama cross-coupling | Organosilanes, electrophiles | Aryl and vinyl sulfones. rsc.org |
Convergent and Divergent Synthetic Routes
Modern synthetic strategy often emphasizes convergent and divergent approaches to maximize efficiency and build molecular complexity rapidly.
Multicomponent Reactions Incorporating Amine and Sulfone Precursors
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, are highly desirable for their efficiency and atom economy. nih.gov An electrochemical one-pot synthesis of enaminyl sulfonate esters has been established, utilizing simple alkylamines, SO₂, and alcohols. acs.org While not directly yielding this compound, this demonstrates the potential for MCRs in constructing molecules with both amine and sulfonyl functionalities.
The development of an MCR for the direct synthesis of this compound would likely involve the combination of a methylamine source, a three-carbon synthon, and a methanesulfonyl precursor in a single pot.
One-Pot Synthetic Sequences
One-pot syntheses, where sequential reactions are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of time, resources, and environmental impact. researchgate.net A one-pot synthesis of aryl sulfones from primary alcohols has been described, involving treatment with N-bromosuccinimide and triphenylphosphine, followed by the addition of sodium arenesulfinate. organic-chemistry.org
A potential one-pot synthesis of this compound could start from a suitable precursor, such as 3-chloro-1-propanol. The alcohol could first be converted to an amine via reaction with methylamine, followed by displacement of the chloride with sodium methanesulfinate, all within the same reaction vessel. The synthesis of N-methyl imines from aromatic aldehydes and methylamine hydrochloride has been achieved in a one-pot, solvent-free manner. academie-sciences.fr
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes. acs.org For the synthesis of this compound, several aspects of green chemistry can be considered.
The use of safer solvents and reagents is paramount. Aqueous hydrogen peroxide is considered a green oxidant as it produces water as the only byproduct. researchgate.net Electrochemical synthesis methods also align with green chemistry principles by using electrons as clean reagents, potentially reducing the need for stoichiometric oxidants or reductants. nih.govnih.gov
Atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, is another key principle. acs.org SO₂ insertion reactions and multicomponent reactions are inherently more atom-economical than many traditional multi-step synthetic sequences. researchgate.netacs.org
The development of catalytic methods, particularly those that are reusable, is also a central tenet of green chemistry. organic-chemistry.orgmdpi.com The use of recyclable silica-based tungstate (B81510) interphase catalysts for the oxidation of sulfides to sulfones is a prime example. organic-chemistry.org
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Solvent-Free and Metal-Free Protocols
The development of solvent-free and metal-free synthetic protocols is a cornerstone of green chemistry, aiming to reduce the environmental footprint of chemical processes. Solvents are a major contributor to chemical waste, and their elimination simplifies purification, reduces costs, and mitigates environmental and safety hazards. Similarly, avoiding metal catalysts, especially those based on heavy or precious metals, is advantageous due to their toxicity, cost, and the potential for metal contamination in the final product.
One plausible solvent-free and metal-free approach to synthesizing the precursor, 3-(methylsulfonyl)propan-1-amine (B1323511), could involve the direct reaction of appropriate starting materials under mechanochemical conditions or thermal conditions without a solvent. For instance, the reaction of a suitable precursor with ammonia (B1221849) could be envisioned.
A subsequent metal-free N-alkylation step to convert the primary amine to the target secondary amine, this compound, presents a challenge due to the propensity of over-alkylation in amines. masterorganicchemistry.com However, specific strategies can be employed to favor mono-alkylation.
Hypothetical Solvent-Free N-methylation:
A potential solvent-free synthesis of this compound could involve the reaction of 3-(methylsulfonyl)propan-1-amine with a methylating agent under solvent-free conditions. While traditional alkylating agents like methyl halides are highly reactive, they often lead to a mixture of products. masterorganicchemistry.com Greener methylating agents like dimethyl carbonate could be employed, which has been used for the methylation of amines. unive.it The reaction could potentially be catalyzed by a non-metallic base or proceed under thermal conditions.
| Reactant 1 | Reactant 2 | Conditions | Product | Advantage |
| 3-(Methylsulfonyl)propan-1-amine | Dimethyl Carbonate | Solvent-free, heat | This compound | Avoids hazardous solvents and metal catalysts. Dimethyl carbonate is a greener methylating agent. |
Another relevant area of research is the catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes, which can be achieved using a reusable dehydrating agent like neutral Al2O3. nih.gov While not a direct synthesis of the target compound, this demonstrates the feasibility of forming C-N bonds involving sulfonyl groups without metal catalysts and in greener solvents, which could be adapted to solvent-free systems.
Atom-Economy and Sustainable Synthetic Design
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. nih.govrsc.org Reactions with high atom economy are inherently more sustainable as they generate less waste. Addition and rearrangement reactions are typically highly atom-economical, while substitution and elimination reactions are less so.
A synthetic design for this compound with high atom economy would prioritize addition reactions. A hypothetical route could involve the Michael addition of methylamine to a suitable vinyl sulfone precursor. This type of conjugate addition is 100% atom-economical in theory, as all atoms from the reactants are incorporated into the product.
Hypothetical Atom-Economical Synthesis:
| Reactant 1 | Reactant 2 | Reaction Type | Product | Atom Economy |
| Methyl vinyl sulfone | Methylamine | Michael Addition | This compound | 100% (in theory) |
This approach is highly desirable from a sustainability perspective. The reaction could potentially be carried out under solvent-free conditions or in a green solvent, further enhancing its environmental credentials. The starting materials, methyl vinyl sulfone and methylamine, are also readily accessible.
The industrial production of methylamines from methanol (B129727) and ammonia is a large-scale process that, while not directly related to the target molecule's final assembly, highlights the production of key precursors. wikipedia.org The sustainability of such large-scale processes is continuously being improved through catalyst development and process optimization to enhance selectivity and reduce energy consumption. wikipedia.org
The principles of sustainable synthetic design also extend to the choice of reagents and reaction conditions. For example, the use of biomimetic catalysts, such as pyrrolidine (B122466) for the synthesis of aldimines, can enable reactions to proceed under mild conditions without the need for metal catalysts. organic-chemistry.org Such approaches, if adapted for the synthesis of the target compound or its precursors, would represent a significant step towards a more sustainable chemical process.
Reactivity and Mechanistic Investigations of 3 Methanesulfonylpropyl Methyl Amine
Amine Group Reactivity Studies
The chemical behavior of (3-methanesulfonylpropyl)(methyl)amine (B1289220) is significantly influenced by its secondary amine group. The nitrogen atom's lone pair of electrons confers both nucleophilic and basic properties, making it a versatile reactant in numerous organic transformations.
The secondary amine in this compound functions as both a nucleophile, attacking electron-deficient atoms, and a Brønsted-Lowry base, accepting a proton. masterorganicchemistry.commasterorganicchemistry.com The balance between these two characteristics is key to understanding its reaction mechanisms. Basicity is a thermodynamic concept measured by pKa, reflecting the equilibrium position of an acid-base reaction. masterorganicchemistry.com In contrast, nucleophilicity is a kinetic phenomenon, describing the rate at which a nucleophile attacks an electrophile. masterorganicchemistry.com
The nucleophilic character of the secondary amine makes it prone to reactions with various electrophiles, including alkylation and acylation.
Alkylation: Direct alkylation of secondary amines with alkyl halides can lead to the formation of tertiary amines and, subsequently, quaternary ammonium (B1175870) salts. msu.edu However, these reactions can be challenging to control, as the product amine is also nucleophilic and can compete with the starting material, potentially leading to a mixture of products. msu.edu The Gabriel synthesis or sulfonamide-based methods offer alternative routes for more controlled alkylation to produce primary or secondary amines. msu.edu
Acylation: Secondary amines readily react with acylating agents like acyl chlorides and sulfonyl chlorides to form amides and sulfonamides, respectively. libretexts.orglibretexts.org The reaction with a sulfonyl chloride, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. msu.edu Secondary amines, such as this compound, react to form a sulfonamide. msu.edu
Table 1: Representative Reactions of the Amine Group
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Alkyl Halide (R-X) | Tertiary Amine / Quaternary Ammonium Salt |
| Acylation | Acyl Chloride (RCOCl) | N,N-disubstituted Amide |
| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N,N-disubstituted Sulfonamide |
As a base, this compound will react with both organic and inorganic acids to form salts. This protonation at the nitrogen atom results in the formation of a substituted ammonium salt, which typically exhibits increased water solubility.
Furthermore, the presence of both nitrogen and oxygen atoms with lone pairs of electrons gives the molecule potential as a ligand in coordination chemistry. Amino acids, for instance, are known to be flexible ligands that can coordinate with metal cations in various modes, including monodentate, bidentate, and tridentate fashions. researchgate.net This suggests that this compound could form stable complexes with various metal ions.
Sulfone Group Reactivity and Transformations
The sulfonyl group (–SO₂–) is a defining feature of the molecule, exerting a significant electronic influence on the carbon backbone. wikipedia.org
The sulfonyl group is a potent electron-withdrawing group, a property attributed to the high electronegativity of the oxygen atoms. wikipedia.orgfiveable.menih.govresearchgate.net This strong inductive effect can stabilize adjacent carbanions. fiveable.meresearchgate.net This makes the protons on the carbon atom alpha to the sulfonyl group (the C1 carbon in the propyl chain) more acidic and thus susceptible to deprotonation by a base. The resulting α-sulfonyl carbanion is a useful nucleophile in various carbon-carbon bond-forming reactions, such as alkylations. wikipedia.org
The sulfonyl group can participate in elimination reactions, acting as a leaving group to form an alkene. wikipedia.org In reactions like the Julia olefination, sulfones are eliminated to generate alkenes. wikipedia.orgwikipedia.org This process typically involves the formation of an α-sulfonyl carbanion, which then reacts with an aldehyde or ketone. The subsequent steps lead to the elimination of the sulfone group and the formation of a double bond. wikipedia.org For an elimination to occur, there often needs to be a good leaving group in the β-position relative to the sulfone. wikipedia.org Reductive desulfonylation is another pathway where the sulfonyl group is removed and replaced with hydrogen, typically using reducing agents like sodium amalgam or samarium(II) iodide. wikipedia.org
Carbanion Stabilization Alpha to the Sulfone
The sulfone group is well-known for its ability to stabilize an adjacent carbanion through the inductive effect of the electron-withdrawing sulfonyl group and through the participation of its d-orbitals in resonance delocalization. This stabilization facilitates the deprotonation of the α-carbon, making it a nucleophilic center for various reactions. However, without experimental or computational data specific to this compound, any discussion of the pKa of the α-protons, the stability of the resulting carbanion, or its synthetic utility remains purely speculative.
Intramolecular Reactivity and Cyclization Pathways
The linear structure of this compound, featuring a terminal methylamino group and a sulfone-activated methylene (B1212753) group, presents the potential for intramolecular reactions, most notably cyclization. Depending on the reaction conditions, one could hypothesize the formation of a five-membered cyclic sulfone or other heterocyclic structures. Such cyclizations are common for analogous compounds and can proceed through various mechanisms. nih.gov However, in the absence of any reported studies on the intramolecular reactivity of this compound, the feasibility, preferred pathways, and product distribution of any such cyclization are unknown.
Reaction Mechanisms for Selective Derivatization
Understanding the reaction mechanisms for the selective derivatization of this compound is crucial for its potential application in synthesis. This would involve a detailed examination of both the amine and the sulfone functionalities.
Detailed Reaction Kinetic and Thermodynamic Analyses
A thorough understanding of the reactivity of this compound would require detailed kinetic and thermodynamic analyses of its potential reactions. This would involve determining rate constants, activation energies, and the thermodynamic favorability of different reaction pathways. Such data is fundamental to controlling reaction outcomes and optimizing conditions. Unfortunately, no kinetic or thermodynamic data for reactions involving this compound have been reported.
Transition State Characterization in Key Reactions
The characterization of transition states is a cornerstone of mechanistic chemistry, providing insight into the energy barriers and stereochemical outcomes of reactions. For a molecule like this compound, computational studies could, in principle, model the transition states for reactions such as N-alkylation, acylation, or reactions involving the α-carbanion of the sulfone. However, no such computational or experimental characterizations of transition states for reactions of this compound are available in the scientific literature.
Catalyst Development for Transformations Involving this compound
The development of catalysts to effect specific transformations of this compound would be a significant step towards unlocking its synthetic potential. This could include catalysts for selective C-H activation, asymmetric functionalization, or controlled polymerization. While catalyst development for related sulfone-containing molecules is an active area of research, mdpi.comnih.govscirp.org the absence of any reported transformations of this compound means that no catalyst systems have been specifically designed or tested for this substrate.
Derivatization and Exploration of Analogues of 3 Methanesulfonylpropyl Methyl Amine for Chemical Research
Systematic Modification of the Amine Functionality
The nitrogen atom in (3-methanesulfonylpropyl)(methyl)amine (B1289220) is a primary target for structural diversification due to its nucleophilic character and its ability to form various types of amine derivatives.
Secondary and Tertiary Amine Analogues
The synthesis of secondary and tertiary amine analogues of this compound involves the introduction of different alkyl or aryl substituents onto the nitrogen atom. A common strategy for preparing diverse secondary amines is to start with the primary amine precursor, 3-(methylsulfonyl)propan-1-amine (B1323511), and perform reductive amination with various aldehydes or ketones. This process typically involves the formation of an intermediate imine or enamine, which is then reduced in situ using reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation to yield the desired N-substituted secondary amine.
To generate tertiary amine analogues, the parent secondary amine, this compound, can be further N-alkylated. Standard alkylating agents such as alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) or dialkyl sulfates in the presence of a non-nucleophilic base can be employed. The choice of solvent and base is crucial to control the extent of alkylation and minimize the formation of quaternary ammonium (B1175870) byproducts.
A general method for synthesizing N-methylalkylamines involves reacting a primary amine with benzaldehyde (B42025) to form the N-benzylidenealkylamine, which is subsequently treated with an alkylating agent like methyl iodide. The resulting intermediate is then hydrolyzed to yield the secondary amine. orgsyn.org
Table 1: Examples of Synthesized Secondary and Tertiary Amine Analogues This table is illustrative and based on general synthetic principles.
| Analogue Name | Precursor | Reagent(s) | General Method |
|---|---|---|---|
| (3-Methanesulfonylpropyl)(ethyl)amine | 3-(Methylsulfonyl)propan-1-amine | Acetaldehyde, NaBH₄ | Reductive Amination |
| Benzyl(3-methanesulfonylpropyl)amine | 3-(Methylsulfonyl)propan-1-amine | Benzaldehyde, NaBH₄ | Reductive Amination |
| (3-Methanesulfonylpropyl)(methyl)(propyl)amine | This compound | Propyl iodide, K₂CO₃ | N-Alkylation |
Preparation of Quaternary Ammonium Salts
The conversion of the amine functionality into a quaternary ammonium salt introduces a permanent positive charge and significantly alters the molecule's polarity and solubility. The synthesis of these salts is typically achieved through the Menschutkin reaction, which involves the treatment of a tertiary amine with an alkyl halide. nih.gov For instance, reacting a tertiary amine analogue, such as (3-methanesulfonylpropyl)(dimethyl)amine, with methyl iodide would yield the corresponding trimethylammonium iodide salt.
The choice of the alkylating agent can be varied to introduce different groups onto the nitrogen, and the counter-ion can also be exchanged. Environmentally benign alkylating agents like dimethyl carbonate (DMC) have been used to quaternize various tertiary amines, often achieving high conversion rates. researchgate.net The reaction conditions, such as temperature, time, and molar ratio of reactants, are optimized to ensure complete quaternization. researchgate.net The process involves the reaction of a tertiary amine with an alkyl halide, which is a type of bimolecular nucleophilic substitution (SN2) reaction. nih.gov
Table 2: Representative Quaternary Ammonium Salt Synthesis This table is illustrative and based on general synthetic principles.
| Quaternary Salt | Tertiary Amine Precursor | Alkylating Agent |
|---|---|---|
| (3-Methanesulfonylpropyl)trimethylammonium iodide | (3-Methanesulfonylpropyl)(dimethyl)amine | Methyl iodide (CH₃I) |
| Diethyl(3-methanesulfonylpropyl)(methyl)ammonium bromide | (3-Methanesulfonylpropyl)(diethyl)amine | Methyl bromide (CH₃Br) |
| Benzyl(3-methanesulfonylpropyl)(dimethyl)ammonium chloride | (3-Methanesulfonylpropyl)(dimethyl)amine | Benzyl chloride |
| (3-Methanesulfonylpropyl)(dimethyl)ammonium methyl carbonate | (3-Methanesulfonylpropyl)(dimethyl)amine | Dimethyl carbonate (DMC) |
Structural Variations of the Sulfone Moiety
The sulfone group is a key structural feature, acting as a strong hydrogen bond acceptor. Its modification can influence the molecule's electronic properties, conformation, and intermolecular interactions.
Homologous Sulfone Analogues (e.g., ethylsulfonyl, propylsulfonyl)
Creating homologous sulfone analogues involves replacing the methyl group on the sulfur atom with longer alkyl chains, such as ethyl or propyl groups. The synthesis of these compounds typically starts from a corresponding alkyl thiol (e.g., ethane-1-thiol or propane-1-thiol). The thiol is first reacted with 1-bromo-3-chloropropane (B140262) to form the thioether. This is followed by oxidation of the sulfide (B99878) to the sulfone, commonly using an oxidizing agent like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). The terminal chloro group of the resulting sulfone is then displaced by methylamine (B109427) to yield the final homologous sulfone analogue.
Table 3: Synthesis Outline for Homologous Sulfone Analogues This table is illustrative and based on general synthetic principles.
| Target Analogue | Key Starting Material | Key Synthetic Steps |
|---|
Introduction of Diverse Sulfone-Containing Groups
Beyond simple homologous series, a wide variety of sulfone-containing groups can be incorporated. This includes aryl sulfones (e.g., phenylsulfonyl), where the synthesis would start from an aryl thiol like thiophenol. Cyclic sulfones, such as derivatives of sulfolane, represent another class of structural variations. enamine.net These modifications introduce significant steric and electronic changes. The synthesis of such analogues follows a similar pathway: formation of a sulfide by reacting a suitable thiol with a 3-halopropylamine precursor or its synthetic equivalent, followed by oxidation to the sulfone.
Isosteric Replacements and Bioisosteric Investigations (excluding pharmacological context)
Isosteric and bioisosteric replacements involve substituting functional groups with other groups that possess similar steric, electronic, or physicochemical properties. cambridgemedchemconsulting.com This strategy is fundamental in chemical design to probe structural requirements and modify properties.
For the sulfone moiety (—SO₂—), a common isostere is the sulfoximine (B86345) group. acs.org Sulfoximines have gained attention as replacements for sulfones and sulfonamides in chemical design. acs.org Other potential replacements for the sulfone group from a purely chemical structure perspective include phosphine (B1218219) oxides and even carbonyl groups, although the latter has significantly different electronic properties. enamine.netchem-space.com The sulfone group itself is sometimes considered a bioisostere of a carbonyl group. enamine.net
The amine functionality can also be subject to isosteric replacement. For instance, in certain chemical contexts, hydroxyl or methoxy (B1213986) groups can be considered replacements for an amine, though this drastically changes the basicity. cambridgemedchemconsulting.com
The propyl chain can be altered by introducing conformational constraints, such as incorporating it into a cyclic system, or by replacing carbon atoms with heteroatoms. For example, silicon has been used as a replacement for carbon in various chemical structures to alter metabolic stability and other properties, a strategy known as sila-substitution. nih.gov
Table 4: Potential Isosteric/Bioisosteric Replacements This table is illustrative and based on general chemical principles.
| Original Group | Potential Replacement(s) | Rationale for Replacement |
|---|---|---|
| Sulfone (—SO₂—) | Sulfoximine (—S(O)NH—) | Similar geometry and hydrogen bonding capability. acs.org |
| Sulfone (—SO₂—) | Phosphine oxide (—P(O)R—) | Tetrahedral geometry, hydrogen bond acceptor. chem-space.com |
| Amine (—NHCH₃) | Methoxy (—OCH₃) | Similar size, but different electronics and H-bonding. cambridgemedchemconsulting.com |
| Propyl Linker (—CH₂CH₂CH₂—) | Propenyl Linker (—CH=CHCH₂—) | Introduces rigidity and planarity. |
Synthesis of Chiral Analogues and Enantioselective Routes
The introduction of chirality into a molecule is a critical step in the development of pharmacologically active compounds, as different enantiomers can exhibit distinct biological activities. While specific methods for the asymmetric synthesis of this compound are not extensively documented, established principles of asymmetric synthesis can be applied to generate its chiral analogues. These approaches can be broadly categorized into two strategies: the use of a chiral auxiliary or catalyst to control the stereochemistry of a key bond-forming reaction, or the separation of a racemic mixture.
One plausible approach involves the asymmetric reduction of a prochiral precursor. For instance, a β-amino ketone could be synthesized and then reduced to the corresponding chiral γ-amino alcohol. Subsequent manipulation of the hydroxyl group to a sulfone would yield the desired chiral product. The stereoselectivity of the reduction can be controlled by using chiral reducing agents or a catalyst. A variety of transition metal catalysts with chiral ligands have been developed for the asymmetric hydrogenation of ketones and imines, offering a potential route to enantiomerically enriched amines and their derivatives. nih.govnih.gov
Another strategy is the use of a chiral auxiliary, such as Ellman's sulfinamide. nih.gov This involves the condensation of the chiral sulfinamide with an appropriate aldehyde to form a chiral N-sulfinylimine. Nucleophilic addition to this imine, followed by removal of the auxiliary, can yield a chiral amine. For the synthesis of a chiral analogue of this compound, a synthetic route could be designed starting from a suitable aldehyde precursor that already contains the methylsulfonylpropyl backbone.
Furthermore, advances in the synthesis of chiral sulfones offer additional avenues for exploration. nih.govrsc.org These methods include nucleophilic substitution, hydrosulfonation, and conjugate addition reactions, often catalyzed by chiral transition metal complexes or organocatalysts. rsc.org For example, a Michael addition of a nucleophile to an α,β-unsaturated sulfone in the presence of a chiral catalyst could establish a stereocenter. researchgate.net A subsequent reaction sequence could then be employed to introduce the methylamino group. A three-component reaction involving the nickel- and organophotocatalyzed sulfonylalkenylation of alkenes has also been reported for the synthesis of enantioenriched β-chiral sulfones. nih.gov
| Plausible Strategy for Chiral Analogue Synthesis | Key Transformation | Potential Reagents and Catalysts | Relevant Research Findings |
| Asymmetric Reduction of Prochiral Ketone | Ketone to secondary alcohol | Chiral boranes, (R)- or (S)-CBS catalyst | Established methods for asymmetric ketone reduction. |
| Chiral Auxiliary Approach | Addition to chiral N-sulfinylimine | Ellman's auxiliary, organometallic reagents | Diastereoselective synthesis of chiral amines. nih.gov |
| Asymmetric Conjugate Addition | Michael addition to α,β-unsaturated sulfone | Chiral rhodium(I)-diene catalyst | Synthesis of β-aryl β-imido sulfones. researchgate.net |
| Catalytic Asymmetric Sulfonylation | Sulfonylalkenylation of alkenes | Ni- and visible-light dual catalysis, chiral ligand | Access to enantioenriched β-alkenyl sulfones. nih.gov |
Integration of this compound into Novel Molecular Scaffolds (e.g., heterocycles)
The incorporation of the this compound moiety into heterocyclic scaffolds can lead to the generation of novel compounds with potentially interesting biological or material properties. The secondary amine functionality of this compound provides a convenient handle for its integration into various heterocyclic systems through N-alkylation reactions.
A common method for achieving this is the reaction of a heterocyclic compound containing an N-H bond with an alkylating agent. In this context, a derivative of this compound, such as 3-(methylsulfonyl)propyl halide or a corresponding tosylate, could serve as the alkylating agent. A wide range of N-heterocycles, including imidazoles, triazoles, and indoles, can be N-alkylated under basic conditions. organic-chemistry.org The use of ionic liquids as solvents can sometimes enhance the regioselectivity and efficiency of these reactions. organic-chemistry.org The Mitsunobu reaction provides another powerful tool for the N-alkylation of heterocycles with alcohols, which could be an alternative route if a hydroxyl-terminated precursor is used. researchgate.net
More recently, greener and safer methods for N-alkylation have been developed. For example, propylene (B89431) carbonate has been shown to act as both a reagent and a solvent for the N-alkylation of various N-heterocycles, avoiding the need for potentially genotoxic alkyl halides. mdpi.comnih.gov This approach could be adapted for the introduction of a modified propyl chain onto a heterocyclic core.
Intramolecular cyclization reactions represent another powerful strategy for constructing heterocyclic systems. A precursor could be synthesized by reacting this compound with a molecule containing a second reactive functional group. Subsequent intramolecular reaction, often promoted by an acid or a transition metal catalyst, could then lead to the formation of a new heterocyclic ring. For instance, reaction with a dicarbonyl compound or its equivalent could lead to the formation of various nitrogen-containing heterocycles. While specific examples involving this compound are not reported, the general principles of intramolecular cyclization of N-substituted precursors are well-established for the synthesis of quinolin-2-ones, oxazoles, and other heterocyclic systems. nih.govorganic-chemistry.orgresearchgate.net
| Integration Strategy | Heterocyclic Precursor | Potential Alkylating/Acylating Agent Derived from Core Structure | Reaction Type |
| N-Alkylation | Imidazole, Pyrrole, Triazole, Indole | 3-(Methylsulfonyl)propyl bromide | SN2 Reaction |
| Mitsunobu Reaction | Phthalimide, various N-heterocycles | 3-(Methylsulfonyl)propan-1-ol | Redox-neutral N-alkylation |
| Green N-Alkylation | Pyrimidinone, Benzotriazole | Propylene carbonate analogue | Nucleophilic substitution |
| Intramolecular Cyclization | This compound | Acyl chloride with a second reactive site | Acylation followed by cyclization |
Applications of 3 Methanesulfonylpropyl Methyl Amine As a Synthetic Building Block and Reagent
Utilization in the Synthesis of Complex Organic Molecules (Non-Clinical)
The unique structural features of (3-methanesulfonylpropyl)(methyl)amine (B1289220) lend themselves to the construction of intricate molecular architectures. The presence of both a nucleophilic amine and an electron-withdrawing sulfone group allows for a variety of chemical transformations, making it a useful intermediate in multi-step synthetic sequences.
As an Intermediate in Multi-Step Total Syntheses
In the realm of total synthesis, building blocks that offer handles for sequential and chemoselective reactions are highly sought after. The secondary amine of this compound can readily undergo a range of transformations, such as acylation, alkylation, and arylation, to introduce further complexity. For instance, its reaction with acyl chlorides or anhydrides can furnish amides, which are prevalent in many natural products and biologically active molecules.
Furthermore, the methylsulfonyl group can serve as a versatile functional handle. It can act as a leaving group in substitution reactions or participate in elimination reactions to form alkenes. The electron-withdrawing nature of the sulfone can also activate adjacent protons, facilitating the formation of carbanions for subsequent carbon-carbon bond-forming reactions. While specific examples of its use in the total synthesis of named natural products are not extensively documented, its structural motifs are present in various complex molecules, suggesting its potential as a key intermediate.
Role in the Construction of Macrocycles or Polymeric Structures
The dual functionality of this compound makes it an attractive monomer for the synthesis of macrocycles and polymers. Macrocyclic structures, which are large ring systems, are of significant interest in areas such as host-guest chemistry and drug discovery. The amine and sulfone functionalities can be exploited in macrocyclization reactions, for example, through intramolecular amination or by reacting with other bifunctional monomers.
In polymer chemistry, this compound can be incorporated into polymer backbones to impart specific properties. The polar sulfone group can enhance solubility and thermal stability, while the amine group provides a site for post-polymerization modification, allowing for the tuning of the polymer's properties for specific applications. For example, polymerization with diacyl chlorides could lead to the formation of polyamides containing the sulfone moiety.
Development of this compound-Derived Ligands in Catalysis
The amine functionality in this compound serves as an excellent anchor for the synthesis of ligands for metal-catalyzed reactions. The ability to easily modify the amine allows for the creation of a diverse range of ligands with tailored steric and electronic properties.
Chiral Ligands for Asymmetric Transformations
Asymmetric catalysis, which involves the use of chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern synthetic chemistry. wikipedia.org Chiral ligands derived from amines are widely used in this field. thegoodscentscompany.comnih.gov By starting with a chiral precursor or by resolving the racemic mixture of a derivative, this compound can be converted into chiral ligands. For example, reaction with a chiral epoxide can introduce a stereocenter, and subsequent coordination to a metal can generate a chiral catalyst for reactions such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. The sulfone group, while not directly participating in coordination, can influence the electronic properties of the metal center and the conformational preferences of the ligand, thereby impacting the stereochemical outcome of the reaction.
Ligands for Transition Metal Catalysis
The amine group of this compound can be readily functionalized to create ligands for a variety of transition metal-catalyzed cross-coupling reactions. bldpharm.com For instance, phosphine (B1218219) groups can be introduced by reacting the amine with chlorophosphines, leading to the formation of aminophosphine (B1255530) ligands. These ligands are known to be effective in palladium-, nickel-, and copper-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings. The presence of the sulfone group can modulate the ligand's electronic properties, which in turn can affect the catalytic activity and stability of the metal complex. google.com
| Ligand Type | Potential Catalytic Application | Metal |
| Chiral Aminophosphine | Asymmetric Hydrogenation | Rhodium, Iridium |
| Bidentate Diamine | Asymmetric Transfer Hydrogenation | Ruthenium |
| P,N-Ligand | Suzuki Cross-Coupling | Palladium |
Precursor for Advanced Materials and Functional Molecules (Non-Biological)
The combination of the amine and sulfone functionalities makes this compound a promising precursor for the development of advanced materials. The sulfone group is known to impart desirable properties such as thermal stability, chemical resistance, and high polarity. The amine group, on the other hand, provides a reactive site for incorporation into larger molecular frameworks or for surface functionalization.
For example, it could be used to modify the surface of materials like silica (B1680970) or graphene oxide. The amine group can form covalent bonds with the surface, while the sulfone-containing chain would alter the surface properties, making it more hydrophilic or providing sites for further interactions. In the realm of functional molecules, derivatives of this compound could find applications as components of ionic liquids or as additives in polymer electrolytes, where the polar sulfone group can facilitate ion transport.
Incorporation into Polymer Backbones: A Theoretical Consideration
Theoretically, the bifunctional nature of this compound, possessing both a reactive amine group and a polar sulfone group, could lend itself to polymer synthesis. The secondary amine provides a potential site for polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides, or through reaction with epoxides to yield poly(amino alcohol)s. The presence of the sulfone group along the polymer chain could impart specific properties to the resulting material, such as increased thermal stability, altered solubility, and enhanced polarity.
However, a thorough search of scientific databases and patent literature reveals no instances of this compound being used for this purpose. Research on polymers containing sulfone and amine functionalities does exist, but these studies utilize different monomeric units. For instance, polymers have been synthesized that incorporate sulfone groups into the main chain for high-performance applications, and amine-functionalized polymers are widely studied for uses ranging from gene delivery to CO2 capture. Yet, the specific integration of this compound into a polymer backbone has not been reported.
Role in Supramolecular Assembly: An Unexplored Potential
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct complex, ordered structures. The this compound molecule contains a hydrogen bond donor (the N-H group of the secondary amine) and hydrogen bond acceptors (the oxygen atoms of the sulfone group), suggesting its potential to participate in self-assembly or to act as a guest in a host-guest complex.
The sulfonyl group is known to be a good hydrogen bond acceptor, and amine groups are classic components of supramolecular systems due to their hydrogen bonding capabilities. It is plausible that this compound could form discrete assemblies or extended networks under appropriate conditions. Despite this theoretical potential, no published research has investigated the role of this compound in supramolecular assembly. The scientific community has explored other sulfonated amines and their salts in the context of crystal engineering and the formation of supramolecular architectures, but this specific compound remains unexamined in this context.
Theoretical and Computational Chemistry Studies of 3 Methanesulfonylpropyl Methyl Amine
Electronic Structure and Bonding Analysis
Charge Distribution and Electrostatic Potentials
Specific data on the partial atomic charges and the molecular electrostatic potential (MEP) map for this compound are not available. A computational study would likely show a high negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amine, with positive potential near the hydrogen atoms attached to the nitrogen and alpha-carbons.
Conformational Analysis and Energy Landscapes
Rotational Barriers and Preferred Conformations
There is no information regarding the rotational barriers around the various single bonds (e.g., C-C, C-S, C-N) or the preferred low-energy conformations of (3-methanesulfonylpropyl)(methyl)amine (B1289220). The flexibility of the propyl chain allows for numerous possible conformers, and determining their relative energies would require a systematic computational scan.
Intermolecular Interactions and Hydrogen Bonding
While the molecule contains a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the nitrogen atom and the two oxygen atoms of the sulfonyl group), no specific studies have analyzed its intermolecular interactions or hydrogen bonding patterns in detail.
Quantum Chemical Calculations of Reactivity
No quantum chemical calculations detailing the reactivity of this compound, such as reaction mechanisms, transition states, or activation energies for specific reactions, have been published.
Prediction of Acid-Base Properties and Nucleophilicity
The presence of a secondary amine group in this compound suggests it will exhibit basic properties, readily accepting a proton. Conversely, the electron-withdrawing nature of the methanesulfonyl group is expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to simpler secondary amines like diethylamine.
Table 1: Predicted Acid-Base and Nucleophilicity Properties
| Property | Predicted Characteristic | Influencing Factors |
|---|---|---|
| Basicity (pKa of conjugate acid) | Moderately basic | The secondary amine group acts as a proton acceptor. The electron-withdrawing sulfonyl group reduces basicity. |
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry offers powerful tools to model the reaction pathways of this compound. Using quantum mechanical methods, it is possible to map out the potential energy surface for its reactions, identifying the low-energy paths from reactants to products. These calculations are crucial for understanding reaction mechanisms and predicting reaction rates.
A key aspect of this modeling is the characterization of transition states—the high-energy structures that molecules must pass through during a chemical transformation. By calculating the geometry and energy of these transition states, chemists can gain a detailed understanding of the factors that control a reaction's speed and outcome. For instance, in an alkylation reaction involving this compound, computational models can predict the structure of the transition state as the amine's lone pair of electrons attacks an electrophile.
Molecular Dynamics Simulations (MDS) in Chemical Systems
Molecular dynamics simulations provide a way to observe the motion of atoms and molecules over time, offering a dynamic picture of chemical systems. mdpi.com For this compound, MDS can be used to study its behavior in various solvents or in mixtures with other chemical species, excluding biological or clinical contexts. These simulations can reveal how the molecule interacts with its environment, including the formation of hydrogen bonds and other non-covalent interactions. researchgate.net
For example, a simulation of this compound in an aqueous solution would show how water molecules arrange themselves around the polar sulfone and amine groups, as well as the nonpolar hydrocarbon chain. researchgate.net This can provide insights into its solubility and how it might behave as a reactant or a catalyst in a chemical process. The simulations track the trajectories of all atoms in the system, allowing for the calculation of various properties such as radial distribution functions, which describe the local structure of the liquid. researchgate.net
Table 2: Applications of Molecular Dynamics Simulations for this compound
| Simulation System | Information Gained | Potential Applications |
|---|---|---|
| Pure liquid this compound | Bulk properties, intermolecular forces, and local structure. | Understanding physical properties like density and viscosity. |
| This compound in a non-polar solvent | Solvation dynamics and aggregation behavior. | Predicting behavior in organic synthesis. |
Development of Predictive Models for Structure-Reactivity Relationships
By combining experimental data with computational results, it is possible to develop predictive models that link the structure of a molecule to its reactivity. For a class of compounds including this compound, these quantitative structure-reactivity relationships (QSRRs) can be used to predict the behavior of new, related molecules without the need for extensive laboratory work.
These models often take the form of mathematical equations that relate calculated molecular descriptors (such as electronic properties, steric parameters, and topological indices) to an observed or calculated measure of reactivity. For example, a QSRR model could be developed to predict the nucleophilicity of a series of substituted this compound derivatives based on the electronic properties of the substituents. Such models are invaluable tools in chemical design and optimization, allowing for the rapid screening of large numbers of potential compounds for a desired reactivity profile.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Ammonia (B1221849) |
Advanced Spectroscopic and Analytical Characterization Techniques for Research on 3 Methanesulfonylpropyl Methyl Amine
High-Resolution Mass Spectrometry for Mechanistic Elucidation
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the characterization of (3-methanesulfonylpropyl)(methyl)amine (B1289220). It provides the high-accuracy mass measurement of the molecular ion, enabling the determination of its elemental composition and confirming its molecular formula (C₅H₁₃NO₂S). In mechanistic studies, HRMS is invaluable for identifying and structurally characterizing reaction intermediates and byproducts, thereby shedding light on reaction pathways.
In a typical analysis, the compound would be ionized using a soft ionization technique such as electrospray ionization (ESI) to generate the protonated molecule, [M+H]⁺. The high resolving power of analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) allows for mass measurements with sub-ppm accuracy, distinguishing the target compound from other species with the same nominal mass.
Fragmentation of the molecular ion, induced by collision-induced dissociation (CID), provides insights into the compound's structure. The fragmentation pattern of this compound is predictable based on its functional groups. Key fragmentation pathways would include the cleavage of the C-S bond and various C-C and C-N bond scissions within the propyl chain.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 152.0791 | Protonated molecular ion |
| [M+Na]⁺ | 174.0610 | Sodium adduct |
| C₄H₁₂N⁺ | 74.0964 | Loss of CH₃SO₂ |
| C₂H₈N⁺ | 46.0651 | Cleavage of the propyl chain |
| CH₃SO₂⁺ | 79.9821 | Methanesulfonyl cation |
Advanced NMR Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound in solution. One-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of the hydrogen and carbon atoms, respectively.
Advanced two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment and to probe the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings, allowing for the mapping of the proton network within the propyl chain and the methyl group attached to the nitrogen.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connectivity across the nitrogen and sulfur atoms.
Solid-state NMR (ssNMR) could be utilized to study the conformational dynamics and packing of this compound in its solid form, providing information that is complementary to that obtained from X-ray crystallography.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | CH₃-N | ~2.3 | ~36 |
| 2 | N-CH₂ | ~2.6 | ~52 |
| 3 | -CH₂- | ~1.9 | ~25 |
| 4 | CH₂-S | ~3.1 | ~55 |
| 5 | S-CH₃ | ~2.9 | ~42 |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis
FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds and is excellent for identifying the characteristic stretching and bending vibrations of the sulfonyl (S=O) and amine (N-H, if protonated) groups.
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and provides key information about the carbon skeleton and the C-S bond.
Conformational changes in the propyl chain would result in shifts in the vibrational frequencies, which can be monitored to study the molecule's flexibility.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (protonated) | Stretch | 3300-3500 (broad) |
| C-H | Stretch | 2850-3000 |
| S=O | Asymmetric Stretch | ~1350 |
| S=O | Symmetric Stretch | ~1150 |
| C-N | Stretch | 1000-1250 |
| C-S | Stretch | 600-800 |
X-ray Crystallography for Solid-State Structure Elucidation (if applicable)
Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray crystallography would provide the most definitive three-dimensional structure. This technique would precisely determine bond lengths, bond angles, and torsion angles within the molecule.
Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (if the amine is protonated) and van der Waals forces. This information is crucial for understanding the solid-state properties of the compound. As of the latest literature review, a crystal structure for this specific compound has not been publicly reported.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a powerful tool for separation and identification. The compound would be separated on a capillary column based on its boiling point and polarity, and the mass spectrometer would provide mass information for the eluting peaks, allowing for the identification of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique, particularly for less volatile or thermally labile compounds. Reversed-phase chromatography, using a C18 column with a mobile phase of water and acetonitrile (B52724) or methanol (B129727) containing a small amount of formic acid (to ensure protonation), would be a suitable method for its analysis. The mass spectrometer detector allows for the sensitive and selective detection of the target compound and any related impurities.
These chromatographic methods are quantitative and can be validated to determine the precise purity of a given sample.
Table 4: Summary of Chromatographic Methods for this compound Analysis
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |
| GC-MS | Capillary (e.g., DB-5) | Helium | Mass Spectrometer | Purity, Impurity ID |
| LC-MS | Reversed-Phase (e.g., C18) | Water/Acetonitrile + 0.1% Formic Acid | Mass Spectrometer | Purity, Reaction Monitoring |
Future Directions and Emerging Research Avenues for 3 Methanesulfonylpropyl Methyl Amine
Exploiting Unique Reactivity for Novel Chemical Transformations
The interplay between the nucleophilic secondary amine and the strongly electron-withdrawing sulfone group in (3-methanesulfonylpropyl)(methyl)amine (B1289220) could be harnessed for novel chemical transformations. The amine can act as a nucleophile or a base, while the sulfone group can activate adjacent protons and serve as a leaving group in certain reactions. researchgate.netwikipedia.orgwikipedia.org
Future research could focus on intramolecular reactions, where the amine and sulfone moieties interact to form cyclic products. For instance, under specific conditions, deprotonation of the carbon alpha to the sulfone group, followed by an intramolecular nucleophilic attack by the amine, could lead to the formation of novel heterocyclic compounds. The reaction conditions could be fine-tuned to control the regioselectivity of such cyclizations.
Furthermore, the secondary amine can be a directing group in C-H activation reactions, potentially enabling functionalization at positions remote to the nitrogen atom. The presence of the sulfone could influence the electronic properties of the molecule, thereby modulating the reactivity and selectivity of these transformations. The development of transition-metal-free oxidative sulfonylation of cyclic amines provides a precedent for such reactivity. nih.gov
Table 1: Potential Novel Transformations Utilizing this compound
| Transformation Type | Proposed Reaction | Potential Product Class |
| Intramolecular Cyclization | Base-mediated cyclization | Novel saturated nitrogen and sulfur-containing heterocycles |
| Directed C-H Functionalization | Transition-metal catalyzed C-H activation | Functionalized amine-sulfone derivatives |
| Tandem Reactions | Sequential nucleophilic addition and elimination | Unsaturated or functionalized amine derivatives |
This table presents hypothetical transformations based on the known reactivity of amine and sulfone functional groups.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The properties of this compound make it a suitable candidate for integration into flow chemistry and automated synthesis platforms. vapourtec.comamt.uk Flow chemistry offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and the potential for rapid optimization and library synthesis. vapourtec.com
The secondary amine functionality allows for its immobilization on solid supports, a key advantage for flow chemistry applications. This would enable its use as a recyclable catalyst or scavenger. For example, it could be grafted onto a polymer resin and used in a packed-bed reactor for continuous transformations.
Automated synthesis platforms could be employed to systematically explore the reaction space of this compound with a wide range of electrophiles and other reactants. vapourtec.com This high-throughput approach would accelerate the discovery of new reactions and the synthesis of libraries of novel compounds for screening in various applications.
Computational Design of Novel Catalysts or Reagents Based on its Structure
Computational modeling and design can play a pivotal role in unlocking the catalytic potential of this compound. rsc.orgsciopen.com By using quantum chemical calculations, researchers can predict its reactivity, proton affinity, and interaction with various substrates and transition metals. acs.org
One promising avenue is the computational design of organocatalysts based on the this compound scaffold. The combination of a basic amine and an electron-withdrawing sulfone could be exploited for various catalytic cycles. For instance, it could potentially catalyze aldol (B89426) or Michael reactions, where the amine acts as the nucleophilic catalyst and the sulfone group influences the stereoselectivity. Computational methods can be used to screen for optimal reaction conditions and to design derivatives with enhanced catalytic activity and selectivity. nih.govbiorxiv.orgrsc.org
Furthermore, this compound can be explored as a ligand for transition metal catalysis. The nitrogen and potentially the sulfone oxygens can act as coordination sites for metal ions. Computational studies can predict the coordination geometry, stability, and electronic properties of the resulting metal complexes, guiding the experimental design of novel catalysts for a range of organic transformations.
Exploration in New Material Science Applications (excluding biological/biomedical)
The sulfone group is a key component in high-performance polymers known for their thermal stability, chemical resistance, and mechanical strength. tuntunplastic.comnumberanalytics.comsyensqo.comyoutube.com The presence of both an amine and a sulfone in this compound makes it an intriguing monomer or building block for new materials.
One area of exploration is the synthesis of novel sulfone-containing polymers. The amine functionality provides a reactive handle for polymerization reactions, such as polycondensation with dicarboxylic acids or diisocyanates, leading to polyamides or polyureas with incorporated sulfone moieties. These new polymers could exhibit unique properties, such as improved solubility, adhesion, or thermal stability compared to existing sulfone polymers. tuntunplastic.comsyensqo.com
Additionally, this compound could be used to functionalize the surface of materials. For instance, it could be grafted onto silica (B1680970) or other inorganic supports to create composite materials with tailored surface properties. nih.govmdpi.com The amine groups could serve as anchoring points for further modifications, while the sulfone groups could enhance the thermal and chemical stability of the material. Such functionalized materials could find applications in catalysis, adsorption, or as specialty coatings. nih.gov
Table 2: Potential Material Science Applications of this compound
| Application Area | Proposed Role of Compound | Potential Material Properties |
| Polymer Synthesis | Monomer in polycondensation reactions | High thermal stability, chemical resistance, enhanced solubility |
| Surface Modification | Grafting agent for inorganic supports | Modified surface polarity, increased thermal stability |
| Composite Materials | Additive or functional component | Improved interfacial adhesion, enhanced mechanical properties |
This table outlines prospective applications based on the known properties of sulfone polymers and amine-functionalized materials.
Development of Advanced Analytical Probes Utilizing the Amine-Sulfone Moiety
The distinct electronic properties of the amine and sulfone groups make this compound a promising scaffold for the development of advanced analytical probes. researchgate.netrsc.org The amine can act as a recognition site for specific analytes or as a reactive handle for attaching fluorophores or other signaling units. nih.gov
Fluorescent probes based on this scaffold could be designed for the detection of various species. For example, the nucleophilic amine could react with specific analytes, leading to a change in the fluorescence of a tethered fluorophore. The electron-withdrawing nature of the sulfone group could be used to modulate the electronic properties of the fluorophore, potentially leading to enhanced sensitivity and selectivity.
Furthermore, the amine-sulfone moiety could be incorporated into chemosensors for the detection of metal ions or small molecules. The nitrogen and oxygen atoms could act as a chelating unit for metal ions, and the binding event could be transduced into a measurable optical or electrochemical signal. Tandem mass spectrometry methods have been developed for the specific identification of the sulfone functional group, which could be leveraged in the characterization of such probes and their interaction with analytes. acs.orgnih.gov
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing (3-methanesulfonylpropyl)(methyl)amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-methanesulfonylpropyl chloride with methylamine under controlled pH (8–10) and temperature (0–5°C) minimizes side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization using -NMR (e.g., δ 2.8–3.1 ppm for sulfonyl protons) and LC-MS (m/z ≈ 166 [M+H]) ensure purity . Optimization involves adjusting solvent polarity (e.g., THF vs. DMF) and catalyst loading (e.g., triethylamine for acid scavenging).
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify sulfonyl (–SO–) and methylamine (–N(CH)–) groups. Key signals include δ 2.5–3.5 ppm (sulfonyl-adjacent CH) and δ 2.2 ppm (N–CH) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 165.06 for CHNOS) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. How does the methanesulfonyl group influence the compound’s solubility and reactivity?
- Methodological Answer : The electron-withdrawing sulfonyl group reduces amine basicity (pKa ~8–9 vs. ~10 for aliphatic amines) and enhances solubility in polar solvents (e.g., water or DMSO). Reactivity in nucleophilic acyl substitutions can be tested via reactions with acyl chlorides, monitored by -NMR for intermediate formation .
Advanced Research Questions
Q. What computational approaches can predict the interaction of this compound with neurological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against receptors like serotonin transporters (SERT) or NMDA receptors. Use PDB structures (e.g., 5I6X for SERT) and analyze binding energies (ΔG ≤ −7 kcal/mol suggests strong affinity). Molecular dynamics simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns .
Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?
- Methodological Answer : Conduct pH-dependent stability studies (pH 1–7, 37°C) using HPLC to quantify degradation products. Kinetic modeling (e.g., first-order decay) identifies half-life (). Compare with structurally similar amines (e.g., ’s cyclopropyl derivative) to isolate sulfonyl group effects .
Q. What experimental designs are optimal for studying the compound’s role in catalytic reactions (e.g., as a ligand)?
- Methodological Answer : Screen coordination potential via UV-Vis titration with metal ions (e.g., Cu, Fe) in methanol. Job’s plot analysis determines stoichiometry. Catalytic activity in C–N coupling (e.g., Buchwald-Hartwig) can be tested using Pd(OAc), with GC-MS monitoring reaction progress .
Q. How does steric hindrance from the methanesulfonyl group affect regioselectivity in alkylation reactions?
- Methodological Answer : Compare alkylation outcomes (e.g., benzyl bromide vs. tert-butyl bromide) using -NMR to track regioselectivity. Computational modeling (Gaussian 16) calculates transition state energies for different pathways, highlighting steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
